molecular formula C15H16ClNO2 B2569500 ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate CAS No. 874968-47-5

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Cat. No.: B2569500
CAS No.: 874968-47-5
M. Wt: 277.75
InChI Key: CEHATKSXJJTJFH-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro substituent and an ethyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate can be synthesized through a multi-step process involving the reaction of carbazole derivatives with chlorinating agents. One common method involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of organic electronic materials and dyes

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHATKSXJJTJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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